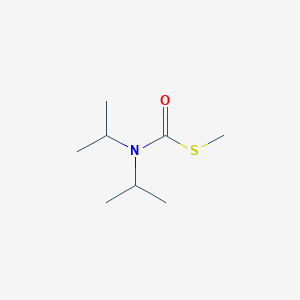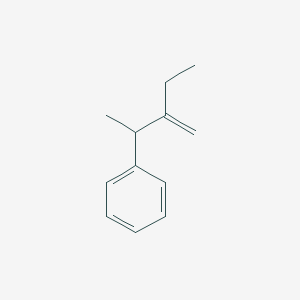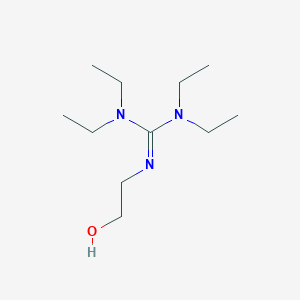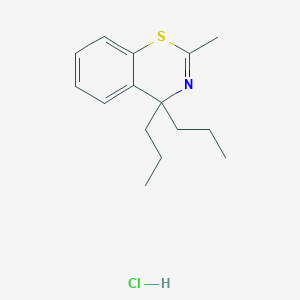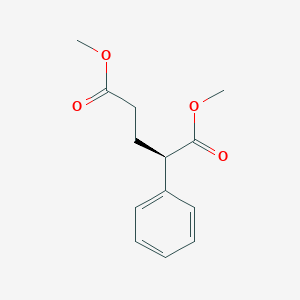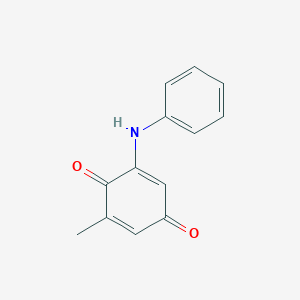![molecular formula C13H23N3O2 B14623569 N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea CAS No. 55808-35-0](/img/structure/B14623569.png)
N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group attached to an oxazole ring, which is further substituted with a butyl and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea typically involves the reaction of an appropriate isocyanate with an amine. One common method is the reaction of N-butyl-N-methylamine with 5-(2-methylpropyl)-1,2-oxazole-3-isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxazole ring and urea group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
N-Butyl-N-methylurea: Lacks the oxazole ring, making it less versatile in certain applications.
N-Methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea: Similar structure but without the butyl group, affecting its chemical properties and reactivity.
N-Butyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea: Similar but lacks the methyl group, influencing its biological activity.
Uniqueness
N-Butyl-N-methyl-N’-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea is unique due to the combination of the butyl, methyl, and oxazole groups. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
特性
CAS番号 |
55808-35-0 |
|---|---|
分子式 |
C13H23N3O2 |
分子量 |
253.34 g/mol |
IUPAC名 |
1-butyl-1-methyl-3-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C13H23N3O2/c1-5-6-7-16(4)13(17)14-12-9-11(18-15-12)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,14,15,17) |
InChIキー |
CXKCEQGDGNUDBK-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)C(=O)NC1=NOC(=C1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
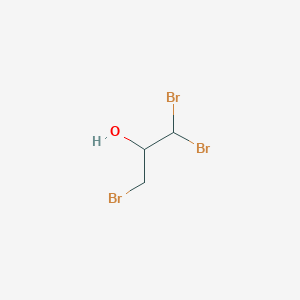
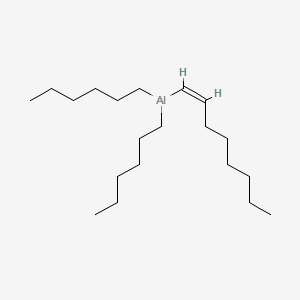
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
